Rolipram

Descripción general

Descripción

Rolipram es un inhibidor selectivo de la fosfodiesterasa-4 que fue descubierto y desarrollado por Schering AG a principios de la década de 1990 como un posible fármaco antidepresivo . Sirvió como una molécula prototipo para los esfuerzos de descubrimiento y desarrollo de fármacos de varias compañías . This compound tiene varias actividades que lo convierten en un foco de investigación continuo, particularmente en los campos de las enfermedades neurodegenerativas, las enfermedades autoinmunes y las enfermedades respiratorias .

Aplicaciones Científicas De Investigación

Rolipram ha sido ampliamente estudiado por sus posibles aplicaciones terapéuticas en diversos campos. En enfermedades neurodegenerativas, this compound ha demostrado la capacidad de aumentar la actividad de los proteasomas y reducir la carga de agregados tóxicos, mejorando la memoria espacial en ratones diseñados para tener acumulación de agregados . También se ha utilizado en estudios para comprender si la inhibición de la fosfodiesterasa-4 podría ser útil en enfermedades autoinmunes, enfermedad de Alzheimer, mejora cognitiva, lesión de la médula espinal y enfermedades respiratorias como el asma y la enfermedad pulmonar obstructiva crónica . Además, se ha investigado this compound por sus efectos protectores sobre la disfunción cardíaca endotóxica a través de la inhibición de la respuesta inflamatoria en los fibroblastos cardíacos .

Mecanismo De Acción

Rolipram ejerce sus efectos inhibiendo selectivamente las enzimas fosfodiesterasa-4, lo que lleva a un aumento de los niveles de monofosfato de adenosina cíclico . Esta inhibición da como resultado varios efectos posteriores, incluida la reducción de la patología de amiloide-β, la fosforilación de tau, la neuroinflamación y la apoptosis . This compound estimula las vías de señalización de monofosfato de adenosina cíclico/proteína quinasa A/26S proteasoma y monofosfato de adenosina cíclico/proteína de intercambio activada directamente por monofosfato de adenosina cíclico/quinasa regulada por señal extracelular . Estas vías participan en la regulación de las respuestas inflamatorias, la supervivencia neuronal y las funciones cognitivas .

Análisis Bioquímico

Biochemical Properties

Rolipram interacts with several enzymes and proteins, primarily those associated with the cAMP signaling pathway. It inhibits multiple isozymes of PDE4, including PDE4A, PDE4B, and PDE4D . The inhibition of PDE4 by this compound leads to an increase in cAMP levels, which in turn activates protein kinase A (PKA) and subsequently CREB . CREB promotes the transcription of genes related to synaptic plasticity and neurogenesis, like the neurotrophic factor BDNF .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit the inflammatory response in cardiac fibroblasts, which could potentially protect against endotoxic cardiac dysfunction . In another study, this compound was found to inhibit cardiomyocytes apoptosis, thereby potentially protecting against myocardial ischemia/reperfusion injury . Furthermore, this compound has been shown to reduce amyloid-β pathology, tau phosphorylation, neuroinflammation, and apoptosis, potentially mitigating cognitive deficits and depression-like behavior .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its inhibition of PDE4, leading to an increase in cAMP levels. This increase in cAMP activates PKA, leading to the phosphorylation and activation of CREB . CREB then promotes the transcription of genes related to synaptic plasticity and neurogenesis . Additionally, this compound has been shown to inhibit the phosphorylation of p38 mitogen-activated protein (MAP) kinase through PDE4B and/or PDE4D isoform inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to improve cognitive function in numerous rodent models of Alzheimer’s disease, diabetes, and chemobrain over time . Furthermore, it has been found to enhance the inotropic effect of rat heart by activating SERCA2a .

Dosage Effects in Animal Models

The effects of this compound have been observed to vary with different dosages in animal models. For instance, in a study involving APP/PS1/tau mice, daily intraperitoneal injections of this compound for 10 days led to significant improvements in cognitive decline as well as anxiety- and depression-like behaviors .

Metabolic Pathways

This leads to an increase in cAMP levels, which can have various downstream effects, including the activation of PKA and the subsequent phosphorylation and activation of CREB .

Transport and Distribution

It is known that this compound is a small molecule that can readily cross cell membranes to exert its effects .

Subcellular Localization

The subcellular localization of this compound-sensitive, cAMP-specific phosphodiesterases has been studied, with findings suggesting that different splicing variants derived from the PDE4D gene are targeted to discrete subcellular compartments . This differential targeting allows for the spatial and temporal control of cAMP within cells, thereby regulating the intensity and duration of intracellular messenger-mediated signal transduction .

Métodos De Preparación

Rolipram se puede sintetizar a través de varios métodos. Un enfoque implica la síntesis en flujo enantioselectiva, que incluye una adición conjugada asimétrica telescópica seguida de una secuencia de esterificación oxidativa de aldehídos utilizando ácido persulfúrico generado in situ como oxidante . Este método garantiza condiciones ambientalmente benignas sin metales y una mayor productividad en comparación con las metodologías anteriores . Otro método implica la preparación de nanopartículas cargadas con this compound utilizando homogeneización-emulsificación a presión con un microfluidizador o un método modificado de difusión de solventes de emulsificación espontánea . La eficiencia de encapsulación y los perfiles de liberación varían según el método utilizado .

Análisis De Reacciones Químicas

Rolipram experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen la reducción del grupo nitro mediada por triclorosilano y la lactamación concomitante . Los principales productos formados a partir de estas reacciones incluyen this compound enantiopuro y sus derivados . This compound también inhibe la actividad de las enzimas fosfodiesterasa-4, lo que lleva a un aumento de los niveles de monofosfato de adenosina cíclico .

Comparación Con Compuestos Similares

Compuestos similares incluyen roflumilast, crisaborole, apremilast e ibudilast . Estos compuestos comparten la capacidad de inhibir las enzimas fosfodiesterasa-4, pero difieren en sus aplicaciones específicas y perfiles de efectos secundarios . Por ejemplo, roflumilast se usa en el tratamiento de la enfermedad pulmonar obstructiva crónica, mientras que crisaborole se usa para la dermatitis atópica . La capacidad única de rolipram para mejorar la memoria espacial y reducir los agregados tóxicos en enfermedades neurodegenerativas lo diferencia de otros inhibidores de la fosfodiesterasa-4 .

Propiedades

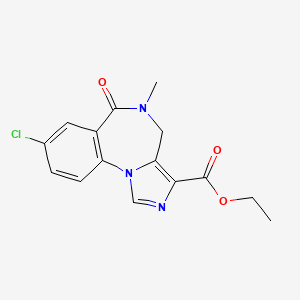

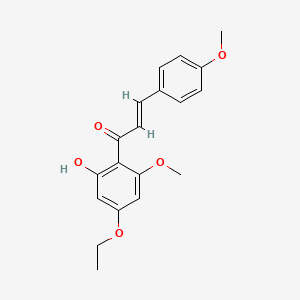

IUPAC Name |

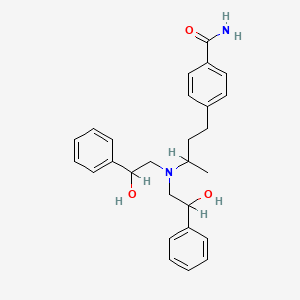

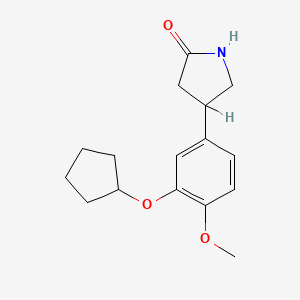

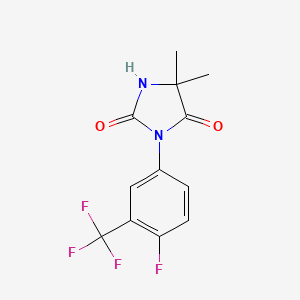

4-(3-cyclopentyloxy-4-methoxyphenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-19-14-7-6-11(12-9-16(18)17-10-12)8-15(14)20-13-4-2-3-5-13/h6-8,12-13H,2-5,9-10H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJORMJIFDVBMOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=O)NC2)OC3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044124 | |

| Record name | 4-(3-Cyclopentyloxy-4-methoxyphenyl)-2-pyrrolidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61413-54-5 | |

| Record name | Rolipram | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61413-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rolipram [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061413545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rolipram | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01954 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | rolipram | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760125 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(3-Cyclopentyloxy-4-methoxyphenyl)-2-pyrrolidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rolipram | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.046 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROLIPRAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K676NL63N7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

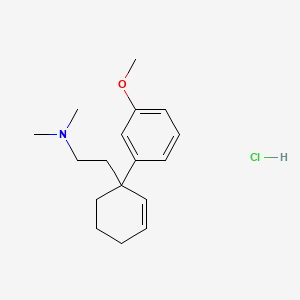

![1-[(2R)-1-[4-[(3,4-dichlorophenyl)methyl]-1-methylpiperidin-1-ium-1-yl]-3-methylbutan-2-yl]-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B1679436.png)

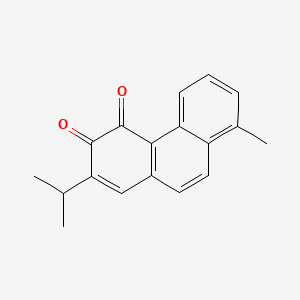

![6-Methyl-2-oxo-6,7-dihydro-[1,3]benzodioxolo[5,6-a]quinolizine-3-carboxylic acid](/img/structure/B1679445.png)